1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
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Overview
Description
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring fused with a piperidine ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine and piperidine precursors, followed by their coupling under controlled conditions. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrrolidine ring through cyclization of appropriate precursors.
Coupling Reactions: Coupling of the pyrrolidine ring with the piperidine ring using reagents such as palladium catalysts.
Functional Group Modifications: Introduction of the butoxyphenyl group and carboxylic acid functionality through selective functional group transformations.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular architectures.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or biocompatibility.
Chemical Biology: Researchers use the compound to probe biological systems and understand the molecular mechanisms underlying various biological processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its application, such as its use in drug design or biological studies.
Comparison with Similar Compounds
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine ring with various functional groups.
Butoxyphenyl Compounds: Molecules containing the butoxyphenyl group but differing in their core structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5/c1-2-3-12-27-16-6-4-15(5-7-16)22-18(23)13-17(19(22)24)21-10-8-14(9-11-21)20(25)26/h4-7,14,17H,2-3,8-13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSXLMGXMNSFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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